molecular formula C10H16F2N2O2 B15298130 tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2913177-38-3

tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate

Cat. No.: B15298130
CAS No.: 2913177-38-3
M. Wt: 234.24 g/mol
InChI Key: OXLHPQZPNXGFNO-UHFFFAOYSA-N
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Description

tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate: is a chemical compound with the molecular formula C11H19F2N2O2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique rigidity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones, while reduction could produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying steric effects and molecular rigidity .

Biology

In biological research, this compound is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its rigid structure can help in designing drugs with specific target interactions .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity .

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high stability and rigidity .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core allows for precise spatial orientation, which can enhance binding interactions with enzymes or receptors. The difluoro groups may also play a role in modulating the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoro groups in tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate makes it unique compared to its analogs. These groups can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and binding interactions .

Properties

CAS No.

2913177-38-3

Molecular Formula

C10H16F2N2O2

Molecular Weight

234.24 g/mol

IUPAC Name

tert-butyl N-(3-amino-2,2-difluoro-1-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C10H16F2N2O2/c1-7(2,3)16-6(15)14-9-4-8(13,5-9)10(9,11)12/h4-5,13H2,1-3H3,(H,14,15)

InChI Key

OXLHPQZPNXGFNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)N

Origin of Product

United States

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